5-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one
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Overview
Description
5-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one is a chemical compound with the molecular formula C7H9BrN2O2 . It is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazinone ring substituted with a bromine atom and a 2-methoxyethyl group . The molecular weight of this compound is 233.06 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 233.06 . Additional physical and chemical properties such as melting point, boiling point, and density were not available in the search results .Scientific Research Applications
Reactivity and Synthesis Techniques
- The reactivity of pyridazin-3(2H)-one derivatives towards hydrochloric acid has been studied, revealing efficient and selective cleavage of the methoxymethyl group under mild conditions using aluminium chloride, showcasing its synthetic versatility (Coelho et al., 2005).
Synthesis of Pyrazole Derivatives
- Brominated trihalomethylenones, including derivatives of pyridazin-3(2H)-one, have been explored as precursors in the synthesis of various pyrazole derivatives. These processes involve cyclocondensation reactions, demonstrating the compound's utility in creating structurally diverse heterocycles (Martins et al., 2013).
Photophysical Properties
- The photophysical properties of newly synthesized pyridazin-3(2H)-one derivatives have been investigated, including their ground and excited state dipole moments. This research aids in understanding the electronic structure and potential applications in photodynamic therapy or organic electronics (Desai et al., 2016).
Coupling Reactions for Organic Synthesis
- A direct method for preparing 5-bromo-2-pyridylzinc iodide from 5-bromo-2-iodopyridine has been developed, showcasing the compound's utility in coupling reactions. This method enhances the synthesis of cross-coupling products, demonstrating its relevance in constructing complex organic molecules (Rieke & Kim, 2011).
Synthesis of Pyridazinone Derivatives
- Research into the synthesis of pyridazinone derivatives, including methods for generating various substituted pyridazinones, highlights the compound's role in medicinal chemistry and the exploration of new therapeutic agents (Soliman & El-Sakka, 2011).
Novel One-Pot Synthesis Approaches
- Innovative one-pot synthesis methods have been developed for pyridazin-3(2H)-ones, enabling the efficient creation of derivatives with potential applications in drug discovery and materials science (Basanagouda & Kulkarni, 2011).
Future Directions
Properties
IUPAC Name |
5-bromo-2-(2-methoxyethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-12-3-2-10-7(11)4-6(8)5-9-10/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQYWZKMSGRSSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=C(C=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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